molecular formula C10H12O3 B3192631 Methyl 2-(2-(hydroxymethyl)phenyl)acetate CAS No. 63969-91-5

Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Cat. No. B3192631
CAS RN: 63969-91-5
M. Wt: 180.2 g/mol
InChI Key: CABLPTSHYXGKJP-UHFFFAOYSA-N
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Description

“Methyl 2-(2-(hydroxymethyl)phenyl)acetate” is a chemical compound . It is a solid substance and its CAS Number is 155380-11-3 . It is the methyl ester of phenylacetic acid .


Molecular Structure Analysis

The molecular weight of “Methyl 2-(2-(hydroxymethyl)phenyl)acetate” is 180.2 . The exact molecular structure is not provided in the search results.


Physical And Chemical Properties Analysis

“Methyl 2-(2-(hydroxymethyl)phenyl)acetate” is a solid substance . It is stored at ambient temperature . It is not soluble in water but soluble in most organic solvents .

Safety and Hazards

“Methyl 2-(2-(hydroxymethyl)phenyl)acetate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

methyl 2-[2-(hydroxymethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABLPTSHYXGKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(hydroxymethyl)phenyl)acetate

Synthesis routes and methods

Procedure details

To a solution of 2-methoxycarbonylmethylbenzoic acid (1.84 g, 9.48 mmol) (Tetrahedron Lett. 39, 8563 (1998)) in THF (20 mL) at 0° C. is added dropwise borane THF solution (10.4 mL, 10.4 mmol) and the mixture is stirred at 0° C. for 4 h. The mixture is quenched with MeOH and the solvent is evaporated. To the residue is added EtOAc and the mixture is washed with brine. The organic phase is dried over magnesium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography using a gradient of 0-100% EtOAc/hexane as eluent to give the title compound as an oil.
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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